molecular formula C15H19N3OS B387956 5-(4-METHYLPHENYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

5-(4-METHYLPHENYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

Cat. No.: B387956
M. Wt: 289.4g/mol
InChI Key: NICAUEQKTJJPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-METHYLPHENYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

The synthesis of 5-(4-METHYLPHENYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-(4-METHYLPHENYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-METHYLPHENYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in microbial cells, while its anticancer properties could be related to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

5-(4-METHYLPHENYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can be compared with other oxadiazole derivatives, such as:

    2,5-diphenyl-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs).

    3,5-dimethyl-1,3,4-oxadiazole: Studied for its potential as a pharmaceutical agent.

    4-(4-methylphenyl)-1,2,4-triazole-3-thione: Exhibits similar biological activities but with a different core structure. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4g/mol

IUPAC Name

5-(4-methylphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H19N3OS/c1-12-5-7-13(8-6-12)14-16-18(15(20)19-14)11-17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3

InChI Key

NICAUEQKTJJPON-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCCCC3

Origin of Product

United States

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